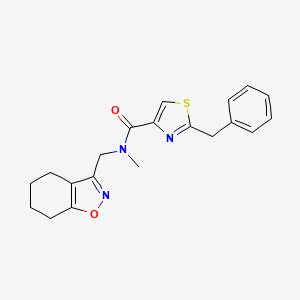

![molecular formula C20H23FN4O B5518431 N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-fluorobenzamide](/img/structure/B5518431.png)

N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-fluorobenzamide is a useful research compound. Its molecular formula is C20H23FN4O and its molecular weight is 354.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 354.18558953 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluorescent Sensors for Metal Ions

Benzimidazole and Benzothiazole Conjugates as Fluorescent Sensors : Research has developed benzimidazole-based compounds that serve as fluorescent sensors for metal ions like Al3+ and Zn2+. These compounds, including variants of benzimidazole and benzothiazole, exhibit large Stokes shifts and good sensitivity and selectivity towards these ions, making them potential tools for detecting and studying metal ions in various scientific applications (Suman et al., 2019).

Antimicrobial Activity

Fluorobenzamides with Antimicrobial Properties : New 5-arylidene derivatives bearing a fluorine atom have shown significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom enhances the antimicrobial effectiveness of these compounds, indicating their potential in developing new antimicrobial agents (Desai et al., 2013).

Chemical Synthesis and Characterization

Microwave-Induced Synthesis of Fluorobenzamides : The study details a method for synthesizing fluorobenzamide derivatives through microwave and conventional methods. These compounds, characterized by spectroscopic techniques, offer insights into their structural and functional properties, contributing to the broader field of chemical synthesis and material science (Desai et al., 2013).

Coordination Chemistry

Bidentate Bis(NHC) Ligands with NHC Donors : Research into the coordination chemistry of novel bis(NHC) precursors, including benzimidazole derivatives, has led to the synthesis of complexes with unique ligand coordination. These findings contribute to the understanding of coordination chemistry and the development of new metal-organic frameworks and catalytic systems (Schick et al., 2014).

Novel Antipsychotic Agents

Potential Antipsychotic Benzimidazole Derivatives : A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including benzimidazole derivatives, have been evaluated for their antipsychotic-like profiles without interacting with dopamine receptors, indicating a novel approach to antipsychotic drug development (Wise et al., 1987).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibitHistone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Mode of Action

As a potential HDAC inhibitor, this compound would interact with its target by binding to the enzyme’s active site, thereby preventing it from removing acetyl groups from histones . This results in a more relaxed chromatin structure, promoting gene transcription and affecting gene expression.

Biochemical Pathways

The inhibition of HDACs affects many biochemical pathways. It can lead to the upregulation of genes that are involved in cell cycle arrest, differentiation, and apoptosis, which are all processes that can slow down or stop the growth of cancer cells .

Pharmacokinetics

A similar compound, sb939, has been found to have high and dose-proportional oral exposures, suggesting good absorption . It also has very good ADME, safety, and pharmaceutical properties . The compound is enriched in tumor tissue when orally dosed to tumor-bearing mice, which may contribute to its potent antitumor activity .

Result of Action

The result of the action of this compound, as a potential HDAC inhibitor, would be the alteration of gene expression in cells. This could lead to effects such as cell cycle arrest, the initiation of differentiation, and the induction of apoptosis . These effects could potentially inhibit the growth of cancer cells.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the behavior of similar compounds . Furthermore, the presence of other substances in the environment, such as binding proteins or competing substrates, could also influence the compound’s action.

Safety and Hazards

Zukünftige Richtungen

The future directions for the study and application of such compounds could involve further exploration of their potential uses in the synthesis of new materials with unique properties. Additionally, their potential biological activities could be further investigated for possible applications in pharmaceuticals .

Eigenschaften

IUPAC Name |

N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O/c1-3-24(4-2)12-13-25-18-11-6-5-10-17(18)22-20(25)23-19(26)15-8-7-9-16(21)14-15/h5-11,14H,3-4,12-13H2,1-2H3,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPOSORRZWGXAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]amino}benzoate](/img/structure/B5518351.png)

![2-(3-hydroxypropyl)-8-(1-naphthylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518361.png)

![1-(2-{4-[(2-fluorobenzyl)oxy]phenyl}-1-hydroxy-4-methyl-1H-imidazol-5-yl)ethanone](/img/structure/B5518368.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5518386.png)

![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5518404.png)

![2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride](/img/structure/B5518407.png)

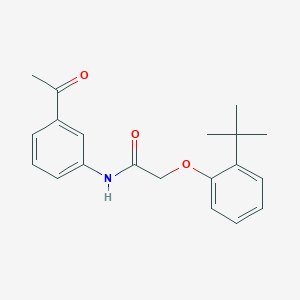

![1-tert-butyl-4-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)carbonyl]-2-pyrrolidinone](/img/structure/B5518415.png)

![2-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5518420.png)

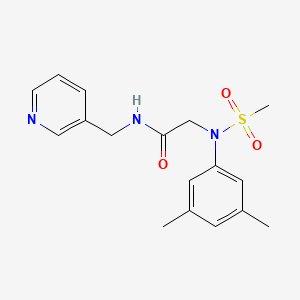

![(3S*,4S*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5518432.png)

![2-(4-chloro-3-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5518442.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B5518452.png)